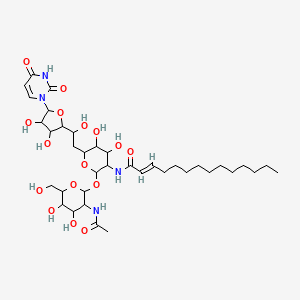

tunicamycin III

Description

Properties

CAS No. |

76544-45-1 |

|---|---|

Molecular Formula |

C37H60N4O16 |

Molecular Weight |

816.9 g/mol |

IUPAC Name |

(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]tetradec-2-enamide |

InChI |

InChI=1S/C37H60N4O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(2)43)29(49)28(48)22(18-42)55-35)17-20(44)33-31(51)32(52)34(56-33)41-16-15-24(46)40-37(41)53/h13-16,20-22,25-36,42,44,47-52H,3-12,17-18H2,1-2H3,(H,38,43)(H,39,45)(H,40,46,53)/b14-13+ |

InChI Key |

MMDMXWRRAOLMDC-BUHFOSPRSA-N |

Isomeric SMILES |

CCCCCCCCCCC/C=C/C(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Tunicamycin Iii

Inhibition of N-Linked Glycosylation Pathways

Tunicamycin's primary mechanism of action involves the inhibition of N-linked glycosylation, a critical post-translational modification for a vast number of eukaryotic proteins. nih.govresearchgate.net This inhibition occurs at the very initial stage of the glycosylation pathway, leading to a cascade of downstream effects.

GlcNAc-1-P-transferase (GPT) as a Primary Eukaryotic Target

Tunicamycin (B1663573) acts as a potent inhibitor of GPT, thereby blocking the entire N-linked glycosylation process. wikipedia.orgabcam.comnih.gov This specific inhibition has made tunicamycin an invaluable tool for studying the roles of N-glycans in various cellular processes. nih.gov

Tunicamycin functions as a high-affinity competitive inhibitor of GPT with respect to its substrate, UDP-GlcNAc. nih.gov The structure of tunicamycin is a nucleoside analog, consisting of uridine, an N-acetylglucosamine (GlcNAc) moiety, and a fatty acyl chain. researchgate.net This structure mimics the natural substrate, allowing it to bind to the active site of GPT. nih.gov The GlcNAc moiety of tunicamycin is proposed to mimic the GlcNAc portion of UDP-GlcNAc. nih.gov By competitively binding to the UDP-GlcNAc binding site, tunicamycin prevents the enzyme from utilizing its natural substrate, thus halting the synthesis of Dol-PP-GlcNAc. nih.govabcam.com

The molecular basis for tunicamycin's potent inhibition of GPT has been elucidated through X-ray crystallography of the human GPT enzyme in complex with tunicamycin. nih.govnih.govosti.govnottingham.edu.my These structural studies reveal that tunicamycin binds to the cytosolic active site cavity of each GPT protomer. nih.gov The binding is tight and enclosed by specific loops within the enzyme, namely loop A and loop E. nih.gov

Key interactions between tunicamycin and GPT include:

The GlcNAc and uracil (B121893) moieties of tunicamycin are completely enclosed by loop E and loop A, respectively. nih.gov

An invariant residue, Arg303, located in loop E, directly interacts with the GlcNAc moiety of tunicamycin. nih.gov

These detailed structural analyses provide a clear picture of how tunicamycin occupies the active site of GPT, physically obstructing the binding of UDP-GlcNAc and thereby inhibiting the first step of N-linked glycosylation. nih.govresearchgate.netnih.gov

Table 1: Key Molecular Interactions in the GPT-Tunicamycin Complex

| Tunicamycin Moiety | Interacting GPT Residue/Loop | Type of Interaction | Reference |

|---|---|---|---|

| GlcNAc | Arg303 (Loop E) | Direct Contact | nih.gov |

| Uracil | Loop A | Enclosure | nih.gov |

| GlcNAc | Loop E | Enclosure | nih.gov |

Disruption of Dolichol-Linked Oligosaccharide Biosynthesis

The inhibition of GPT by tunicamycin prevents the formation of the lipid-linked monosaccharide, thereby blocking the synthesis of all subsequent lipid-linked oligosaccharide intermediates. nih.govnih.govnih.gov This leads to a depletion of the mature DLO donor substrate required by the oligosaccharyltransferase (OST) complex for the en bloc transfer of the glycan to asparagine residues on nascent proteins. Consequently, proteins that would normally be N-glycosylated are synthesized without these crucial carbohydrate modifications. nih.govmdpi.com

Induction of Endoplasmic Reticulum (ER) Stress Responses

The endoplasmic reticulum (ER) is the primary site for the synthesis and folding of secretory and membrane proteins. nih.govagscientific.com A critical function of the ER is to ensure the correct folding and post-translational modification of these proteins, including N-linked glycosylation.

Unfolded Protein Response (UPR) Activation by Tunicamycins

The inhibition of N-linked glycosylation by tunicamycin leads to the accumulation of non-glycosylated, and therefore misfolded or unfolded, proteins within the ER lumen. agscientific.comoup.comnih.gov This disruption of protein folding homeostasis creates a condition known as ER stress. nih.govnih.govmdpi.com To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). oup.comresearchgate.netembopress.org

The UPR is initiated by three main ER-transmembrane sensor proteins:

Inositol-requiring enzyme 1 (IRE1)

PKR-like ER kinase (PERK)

Activating transcription factor 6 (ATF6)

Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein, BiP (also known as GRP78). researchgate.net When unfolded proteins accumulate, BiP preferentially binds to them, releasing the UPR sensors and allowing their activation. researchgate.net

Tunicamycin treatment has been shown to robustly activate all three branches of the UPR. nih.govresearchgate.net This is evidenced by the upregulation of key UPR markers, including the splicing of X-box binding protein 1 (XBP1) mRNA by IRE1, the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) by PERK, and the proteolytic cleavage of ATF6. nih.govnih.gov The activation of the UPR leads to a general attenuation of protein synthesis to reduce the load on the ER, an upregulation of ER chaperones and folding enzymes to enhance protein folding capacity, and if the stress is too severe or prolonged, the initiation of apoptosis. nih.govresearchgate.net Because of its reliable ability to block glycosylation and trigger this response, tunicamycin is a standard pharmacological agent used in research to induce ER stress and study the UPR. nih.govresearchgate.net

Table 2: UPR Markers Induced by Tunicamycin Treatment

| UPR Pathway | Key Marker | Effect of Tunicamycin | Reference |

|---|---|---|---|

| IRE1 | Spliced XBP1 (XBP1s) | Upregulation | nih.govnih.gov |

| PERK | Phosphorylated eIF2α (p-eIF2α) | Upregulation | nih.govnih.gov |

| ATF6 | Cleaved ATF6 | Upregulation | nih.govnih.gov |

| General ER Stress | GRP78 (BiP) | Upregulation | oup.comnih.govmdpi.com |

| General ER Stress | GRP94 | Upregulation | nih.govnih.gov |

| Pro-apoptotic | CHOP | Upregulation | mdpi.comembopress.org |

Activation of PERK Pathway and Downstream Signaling

The PERK pathway is a critical branch of the UPR that is activated in response to ER stress. Upon accumulation of unfolded proteins, PERK dimerizes and autophosphorylates, leading to its activation. nih.gov This initiates a signaling cascade aimed at mitigating ER stress and, if the stress is prolonged or severe, inducing apoptosis. nih.gov Tunicamycin has been demonstrated to effectively activate the UPR, with increased levels of phosphorylated PERK being a key indicator. nih.govnih.gov

Once activated, PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). nih.govmolbiolcell.org This phosphorylation event is a crucial step in the cellular response to ER stress. molbiolcell.org The phosphorylation of eIF2α leads to a general attenuation of protein synthesis, which helps to reduce the load of newly synthesized proteins entering the already stressed ER. nih.govnih.gov Studies have shown that treatment with tunicamycin induces the phosphorylation of eIF2α. nih.govresearchgate.net This response serves as a protective mechanism to alleviate the burden of unfolded proteins. nih.gov

| Cell Line | Tunicamycin Concentration | Observation | Reference |

|---|---|---|---|

| Wild-type and caspase-3/7 DKO MEF cells | 0–10 μg/ml | Increased P-eIF2α levels after 30 minutes. | researchgate.net |

| LO2 cells | Not specified | Significantly induced eIF2α phosphorylation. | nih.gov |

| NIH-3T3 cells | 2µg/mL | Increased phosphorylated eIF2α. | researchgate.net |

While the phosphorylation of eIF2α generally inhibits protein translation, it paradoxically promotes the translation of a specific transcription factor, Activating Transcription Factor 4 (ATF4). nih.govelsevier.es ATF4 plays a central role in the transcriptional response to ER stress by upregulating genes involved in amino acid metabolism, antioxidant responses, and apoptosis. nih.govresearchgate.net Tunicamycin treatment has been shown to lead to the upregulation of ATF4, and this upregulation is dependent on the PERK pathway. nih.govnih.gov In some cellular contexts, ATF4 can be activated independently of PERK. nih.gov

A key downstream target of ATF4 is the C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3). nih.govnih.gov CHOP is a transcription factor that is strongly induced during prolonged or severe ER stress and plays a critical role in mediating apoptosis. nih.govoup.com Tunicamycin treatment leads to a significant increase in CHOP expression. nih.govresearchgate.nete-century.us The induction of CHOP is a crucial step in tunicamycin-induced apoptosis. e-century.us CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins, leading to the activation of caspases such as caspase-3. nih.govoup.com Knockdown of CHOP has been shown to block tunicamycin-mediated apoptotic activity. e-century.us

| Cell Line | Tunicamycin Concentration | Observation | Reference |

|---|---|---|---|

| Glioblastoma cells | Not specified | Increased CHOP expression and caspase 3 activity. | nih.gov |

| A549 NSCLCs | Not specified | Increased expression of CHOP. | e-century.us |

| HEI-OC1 cells | 0–10 µg/mL | Gradually increased expression of ATF4 and CHOP with increasing concentrations. | researchgate.net |

Activation of IRE1 Pathway and Downstream Signaling (e.g., XBP1 Splicing)

The Inositol-Requiring Enzyme 1 (IRE1) pathway is another major branch of the UPR activated by tunicamycin. physiology.orgnih.gov Under ER stress, IRE1 oligomerizes and activates its endoribonuclease activity. nih.govnih.gov This enzymatic activity leads to the unconventional splicing of the mRNA encoding X-box binding protein 1 (XBP1). nih.govnih.gov The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding, thereby helping to restore ER homeostasis. nih.govmdpi.com Tunicamycin treatment has been shown to induce XBP1 mRNA splicing. nih.govresearchgate.net

Activation of ATF6 Pathway

The third arm of the UPR involves the Activating Transcription Factor 6 (ATF6). asm.orgresearchgate.net In response to ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its active cytosolic fragment. researchgate.net This fragment then moves to the nucleus and acts as a transcription factor to upregulate the expression of ER chaperones and other genes involved in protein folding. researchgate.netahajournals.org Tunicamycin treatment has been demonstrated to activate the ATF6 pathway. e-century.usresearchgate.net

Interplay with Cellular Proteostasis Mechanisms

Tunicamycin-induced ER stress profoundly impacts the cellular proteostasis network, which is responsible for maintaining the integrity and functionality of the proteome. elifesciences.orgnih.gov The activation of the UPR pathways by tunicamycin is a direct response to the disruption of proteostasis. elifesciences.org The UPR attempts to restore proteostasis by reducing the protein folding load through translational attenuation (via PERK-eIF2α) and by increasing the protein folding and degradation capacity of the ER through the transcriptional upregulation of chaperones and ERAD components (via IRE1-XBP1 and ATF6). elifesciences.orgnih.gov For instance, tunicamycin treatment leads to an increase in the expression of ER chaperones such as GRP78 (also known as BiP) and GRP94. ahajournals.orgresearchgate.net If these adaptive mechanisms are insufficient to resolve the ER stress, the UPR shifts towards pro-apoptotic signaling, primarily through the CHOP-mediated pathway, to eliminate the damaged cells. nih.govoup.com

Crosstalk with Other Intracellular Stress Pathways

Tunicamycin III, as an inducer of endoplasmic reticulum (ER) stress, triggers a cascade of cellular responses that extend beyond the ER, engaging in significant crosstalk with other intracellular stress pathways. This interplay is crucial in determining the cell's fate, often leading to apoptosis.

Reactive Oxygen Species (ROS) Generation

The induction of ER stress by tunicamycin is closely linked to the generation of reactive oxygen species (ROS). nih.govnih.gov Sustained ER stress can lead to an accumulation of unfolded proteins, which in turn promotes ROS production. nih.gov Studies have shown that treatment with tunicamycin results in a significant increase in intracellular ROS levels. nih.govnih.govresearchgate.net This ROS generation can be a consequence of the unfolded protein response (UPR) and the accumulation of toxic protein aggregates that impair the functional homeostasis of both the ER and mitochondria. nih.gov

In some cell types, the source of ROS has been identified as mitochondrial complex III. researchgate.net Tunicamycin exposure can trigger an electron leak from the Q cycle of complex III, leading to the formation of superoxide. researchgate.net Additionally, the NADPH oxidase (NOX) system has been implicated in tunicamycin-induced ROS production. researchgate.net The ER stress caused by tunicamycin can lead to an increase in the expression of NOX4 mRNA and protein, resulting in heightened ROS production and subsequent apoptosis. mdpi.com The generated ROS play a critical role in mediating the cytotoxic effects of tunicamycin, as the use of antioxidants like N-acetyl cysteine (NAC) has been shown to reduce tunicamycin-induced cell death. nih.govresearchgate.net

Mitochondrial Dysfunction and Apoptosis

The accumulation of ROS and sustained ER stress induced by tunicamycin converge on the mitochondria, leading to mitochondrial dysfunction and the initiation of the apoptotic cascade. nih.govresearchgate.net A key event in this process is the destabilization of the mitochondrial membrane potential. nih.govresearchgate.net Tunicamycin treatment has been shown to cause a loss of mitochondrial membrane potential, a critical step that precedes apoptosis. nih.gov

This mitochondrial dysfunction is a gateway for the release of pro-apoptotic factors. nih.gov For instance, tunicamycin can induce the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.gov The release of cytochrome c is a pivotal event that activates the intrinsic apoptosis pathway, leading to the activation of caspase-9 and subsequently, executioner caspases like caspase-3. nih.govresearchgate.net The activation of pro-apoptotic proteins such as Bax is also observed following tunicamycin treatment. researchgate.net This cascade of events, originating from ER stress and amplified by ROS and mitochondrial damage, ultimately culminates in programmed cell death. nih.govfrontiersin.org

Inhibition of Bacterial Cell Wall Synthesis

This compound exhibits potent antibacterial activity by targeting the biosynthesis of the bacterial cell wall, a structure essential for bacterial viability.

MraY (Phospho-MurNAc-pentapeptide Translocase) as a Key Bacterial Target

The primary bacterial target of tunicamycin is the enzyme Phospho-MurNAc-pentapeptide translocase, commonly known as MraY. nih.govacs.orgbenthamdirect.commdpi.comnih.gov MraY is an essential integral membrane protein that catalyzes the first committed step in the lipid cycle of peptidoglycan biosynthesis. nih.govnih.gov Specifically, it transfers the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. acs.orgnih.gov

Tunicamycin acts as a potent inhibitor of MraY. acs.orgmdpi.com Its structural similarity to the UDP-MurNAc-pentapeptide substrate allows it to bind to the active site of MraY, thereby blocking the synthesis of Lipid I and halting the entire process of peptidoglycan formation. nih.gov The inhibition of MraY is a highly effective antibacterial strategy because peptidoglycan is a unique and essential component of the bacterial cell wall, and MraY is conserved across a wide range of bacterial species. nih.gov

Inhibition of Other Bacterial Cell Wall Biosynthesis Enzymes (e.g., WecA, TarO/TagO)

While MraY is the primary target, tunicamycin also demonstrates inhibitory activity against other enzymes involved in bacterial cell wall biosynthesis, such as WecA and TagO. WecA (also known as Rfe) is an undecaprenyl-phosphate N-acetylglucosamine-1-phosphate transferase that initiates the synthesis of various cell surface polysaccharides, including the O-antigen of lipopolysaccharide and enterobacterial common antigen. nih.govresearchgate.net Tunicamycin has been shown to inhibit the activity of WecA. nih.govresearchgate.net

Similarly, TagO (or TarO) is the undecaprenyl-phosphate–GlcNAc-1-phosphate transferase that catalyzes the first step in the biosynthesis of teichoic acids, which are anionic polymers found in the cell wall of Gram-positive bacteria. nih.gov Tunicamycin can inhibit the function of TagO, disrupting teichoic acid synthesis and leading to morphological defects in bacteria. nih.govresearchgate.net

Cellular Uptake Mechanisms of Tunicamycin Homologues

The entry of tunicamycin homologues into mammalian cells is a mediated process. Research has identified the major facilitator superfamily domain containing 2A (MFSD2A) as a key plasma membrane transporter for tunicamycin. pnas.orgresearchgate.net Cells lacking MFSD2A exhibit resistance to the toxic effects of tunicamycin, indicating that this transporter is crucial for its uptake. pnas.orgresearchgate.net Overexpression of MFSD2A, on the other hand, enhances sensitivity to tunicamycin by increasing its intracellular concentration. pnas.orgresearchgate.net

Once inside the cell, tunicamycin can exert its effects on intracellular targets. The uptake process is an energy-dependent mechanism. dovepress.com The specific mechanisms and the potential involvement of other transporters may vary depending on the cell type and the specific tunicamycin homologue. nih.govnih.gov

Identification and Role of Specific Transporters (e.g., MFSD2A)

The entry of tunicamycin into cells, a critical step for its cytotoxic activity, is not a passive process. Research has identified a specific transporter belonging to the major facilitator superfamily, the Major Facilitator Superfamily Domain Containing 2A (MFSD2A), as a key mediator of tunicamycin uptake and the subsequent cellular response pnas.orgnih.gov.

The identification of MFSD2A as a putative tunicamycin transporter was the result of an unbiased haploid genetic screen designed to find genes that, when disrupted, confer resistance to tunicamycin pnas.orgnih.gov. This genetic screening approach allows for the identification of essential components in a given biological pathway. In this case, cells that survived tunicamycin treatment were analyzed, leading to the discovery of mutations in the MFSD2A gene.

Further research has solidified the role of MFSD2A in tunicamycin transport. Studies have demonstrated a direct correlation between the expression levels of MFSD2A and cellular sensitivity to tunicamycin. Cells lacking functional MFSD2A exhibit resistance to the cytotoxic effects of tunicamycin, whereas cells overexpressing MFSD2A become hypersensitive to the compound pnas.orgnih.gov. This hypersensitivity in overexpressing cells is associated with an increased intracellular accumulation of tunicamycin, leading to a more pronounced endoplasmic reticulum (ER) stress response pnas.orgnih.gov.

The mechanism involves MFSD2A acting as a transporter at the plasma membrane, facilitating the entry of tunicamycin into the cytoplasm researchgate.net. Once inside, tunicamycin can inhibit N-linked glycosylation in the ER, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis researchgate.net. The critical role of MFSD2A is highlighted by the observation that in its absence, the induction of key UPR markers, such as GRP78 and DDIT3, is significantly diminished upon tunicamycin exposure nih.gov.

Mutational analysis of MFSD2A has further elucidated the structural components essential for its transport function. Specific amino acid residues within the transmembrane helices and the C-terminus of the protein have been identified as crucial for its proper intracellular localization, stability, and ability to mediate tunicamycin sensitivity pnas.orgnih.gov.

While MFSD2A is a key transporter for tunicamycin, it also plays a physiological role in transporting other molecules, such as docosahexaenoic acid (DHA), an essential omega-3 fatty acid, across the blood-brain barrier wikipedia.org. This dual function underscores the complex roles of such transporters in both normal physiology and in mediating the effects of xenobiotics like tunicamycin.

The following table summarizes the key research findings on the role of MFSD2A in tunicamycin sensitivity:

| Experimental Condition | Observation | Implication | Reference |

| Haploid genetic screen for tunicamycin resistance | Identification of loss-of-function mutations in MFSD2A gene in resistant cells. | MFSD2A is essential for tunicamycin toxicity. | pnas.orgnih.gov |

| Cells with non-functional MFSD2A | Increased resistance to tunicamycin. | MFSD2A is required for tunicamycin to exert its cytotoxic effects. | pnas.orgnih.gov |

| Overexpression of MFSD2A | Hypersensitivity to tunicamycin and increased cellular uptake of the compound. | MFSD2A directly mediates the transport of tunicamycin into the cell. | pnas.orgnih.gov |

| Mfsd2a-deficient mouse embryonic fibroblasts | Failure to induce GRP78 and DDIT3 expression upon tunicamycin exposure. | MFSD2A is critical for the tunicamycin-induced unfolded protein response. | nih.gov |

| In vivo mouse model with Mfsd2a deficiency | Drastically attenuated induction of DDIT3 by tunicamycin in the liver and brain. | The role of MFSD2A in mediating tunicamycin's effects is conserved in a whole-organism context. | nih.gov |

Preclinical Research Applications and Disease Models Utilizing Tunicamycin Iii

Cancer Research Models

Preclinical studies utilizing various cancer models have demonstrated the potential of Tunicamycin (B1663573) III as an anti-neoplastic agent. These models, particularly xenografts where human tumor cells are implanted into immunodeficient mice, have been instrumental in elucidating the compound's therapeutic possibilities.

Modulation of Tumor Growth and Aggressiveness in Xenograft Models

Tunicamycin III has shown significant efficacy in curbing tumor growth across a range of cancer xenograft models. In breast cancer research, it dose-dependently inhibits the growth of both SKBR3 and MCF-7/HER2 xenografts nih.gov. Studies have reported that tunicamycin treatment can lead to a tumor regression of approximately 55% in three weeks in orthotopic breast tumors oup.com. Specifically, in MCF-7/HER2 xenografts, tumor growth was inhibited by 21.9%, 32.5%, and 50.4% at varying concentrations nih.govresearchgate.net. Similarly, in SKBR3 xenografts, tumor growth decreased by 12.9%, 29.1%, and 41.6% nih.govresearchgate.net.

The compound's anti-tumor effects are not limited to breast cancer. In models of triple-negative breast cancer, tunicamycin markedly reduced tumor growth by about 56% over 23 days researchgate.net. Research on head and neck cancer also indicates that tunicamycin suppresses tumor growth in vivo nih.gov. Furthermore, it has demonstrated the ability to inhibit the growth of liver cancer xenografts medchemexpress.com.

Sensitization to Conventional Anti-Cancer Therapies

A key area of investigation for this compound is its ability to enhance the effectiveness of established anti-cancer treatments. By inducing ER stress and inhibiting glycosylation, it can lower the threshold for cell death induced by chemotherapy, targeted antibodies, and radiation.

This compound has been shown to potentiate the cytotoxic effects of several chemotherapeutic agents. It can sensitize cancer cells to drugs like cisplatin (B142131) nih.govmdpi.com. In multidrug-resistant (MDR) cancer cell lines, tunicamycin increases sensitivity to doxorubicin, epirubicin, vincristine, and colchicine (B1669291) nih.gov. Studies on gastric cancer have revealed that tunicamycin dramatically increases chemotherapy-induced apoptosis, particularly in MDR cells researchgate.netsemanticscholar.orgnih.gov. Furthermore, in a mouse xenograft model of hypopharyngeal carcinoma, the combination of tunicamycin with paclitaxel (B517696) resulted in significant tumor growth inhibition nih.govresearchgate.net.

One of the most well-documented synergistic interactions is between this compound and trastuzumab, a monoclonal antibody targeting the HER2 receptor in breast cancer nih.govnih.govoncotarget.comresearchgate.net. Tunicamycin synergistically enhances the anti-tumor activity of trastuzumab in HER2-overexpressing breast cancer cells nih.govnih.govoncotarget.comresearchgate.net. This combination leads to induced cell cycle arrest and apoptosis nih.govnih.govresearchgate.net. The synergistic effect is mediated by the downregulation of the EGFR family and its associated signaling pathways nih.govnih.gov. In xenograft models, a tolerable dose of tunicamycin significantly boosts the anti-tumor effect of trastuzumab nih.govnih.govoncotarget.com.

Preclinical evidence suggests that this compound can also act as a radiosensitizer. The inhibition of N-linked glycosylation has been shown to produce marked radiosensitization in cancer cell lines without affecting non-transformed cells nih.gov. Tunicamycin-induced ER stress can increase the sensitivity of breast cancer cells to radiotherapy researchgate.net. This suggests its potential use in combination with radiation therapy to improve treatment outcomes nih.gov.

Impact on Cancer Stemness and Drug Resistance Mechanisms

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. This compound has shown promise in targeting these cells and overcoming drug resistance.

Aberrant glycosylation is a known factor in the development of drug resistance, and by inhibiting this process, tunicamycin can reverse chemoresistance nih.gov. It has been shown to overcome resistance in multidrug-resistant gastric cancer cells researchgate.netsemanticscholar.orgnih.gov. In head and neck cancer cells, tunicamycin treatment reduced the expression of CSC markers such as CD44 and Bmi-1 nih.govresearchgate.net. Studies on cervical cancer stem-like cells indicate they have a high resistance to tunicamycin-induced ER stress, but this resistance can be overcome by specific inhibitors of cellular stress pathways, which also reverses cisplatin resistance researchgate.net. Furthermore, tunicamycin has been found to sensitize resistant lung cancer cell lines to the targeted therapy erlotinib (B232) nih.gov.

Anti-Angiogenic Effects in Tumor Microenvironment

Tunicamycin has demonstrated significant anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis. Angiogenesis, the formation of new blood vessels, is a critical process for supplying tumors with nutrients and oxygen.

Research indicates that tunicamycin can inhibit angiogenesis both in vitro and in vivo. It has been shown to arrest capillary endothelial cells in the G1 phase of the cell cycle, induce an unfolded protein response (UPR), and ultimately lead to apoptosis. This anti-angiogenic effect is potent enough that it cannot be reversed by potent angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). In preclinical models, tunicamycin has been observed to down-regulate both total and phosphorylated levels of VEGF receptor-1 (Flt-1) in the presence of VEGF.

In a Matrigel™ plug assay in nude mice, a common in vivo model to study angiogenesis, tunicamycin was shown to reduce vascular growth. This was confirmed by histological staining of the Matrigel™ plugs. Furthermore, studies have highlighted that tunicamycin's anti-angiogenic and anti-tumorigenic effects are mediated through the induction of ER stress in the tumor microvasculature. This has been shown to be effective in preventing the progression of breast tumors in athymic nude mice. Nano-formulations of tunicamycin have been developed to enhance its efficacy, with studies showing that these nanoparticles can inhibit capillary endothelial cell proliferation by approximately 50% within an hour of treatment.

| Model System | Observation | Key Findings |

|---|---|---|

| Capillary Endothelial Cells (in vitro) | Cell Cycle Arrest | Arrested in G1 phase, leading to apoptosis. |

| Capillary Endothelial Cells (in vitro) | VEGF Signaling | Down-regulation of total and phosphorylated Flt-1. |

| Matrigel™ Plug Assay (in vivo) | Vascular Growth | Reduced vascular growth in the presence of VEGF. |

| Athymic Nude Mice with Breast Tumors | Tumor Progression | Prevention of tumor progression through ER stress in tumor microvasculature. |

| Nano-formulated Tunicamycin (in vitro) | Endothelial Cell Proliferation | ~50% inhibition within one hour of treatment. |

Neurodevelopmental and Neurodegenerative Disease Models

The induction of ER stress by tunicamycin has been instrumental in modeling and understanding the cellular pathologies of various neurodevelopmental and neurodegenerative diseases where protein misfolding is a key feature.

The developing brain is particularly vulnerable to insults that can cause ER stress. Tunicamycin has been used in postnatal mice to study the unfolded protein response (UPR) in different brain regions. These studies have shown that the immature brain is more susceptible to ER stress than the mature brain nih.gov.

In postnatal day 4 (PD4) and PD12 mice, tunicamycin was found to induce the UPR in the cerebral cortex, hippocampus, and cerebellum. This was evidenced by the upregulation of several UPR-related proteins, including ATF6, XBP1s, p-eIF2α, GRP78, and GRP94 nih.gov. However, it failed to induce a UPR in the brain of PD25 mice, suggesting a developmental regulation of this response nih.gov. Tunicamycin-induced apoptosis, as indicated by caspase-3 activation, was also more pronounced in the immature brain and occurred in a region-specific manner nih.gov. For instance, in PD4 mice, caspase-3 activation was observed in specific layers of the parietal and optical cortex, regions of the hippocampus, and the cerebellar external germinal layer nih.gov. This susceptibility to ER stress-induced cell death decreased as the brain matured nih.gov.

ER stress is implicated in a range of neurodegenerative diseases, and tunicamycin is used to model these conditions by inducing the accumulation of misfolded proteins, a hallmark of these disorders mdpi.com. In neuronal cell lines, such as SH-SY5Y, tunicamycin is widely used to induce ER stress and the subsequent UPR, providing a model to study the molecular pathways involved in neurodegeneration mdpi.com.

Dorsal root ganglion (DRG) neurons, which are primary sensory neurons, have been a focus of research for understanding pain and peripheral neuropathies. Tunicamycin has been used to induce ER stress and apoptosis in cultured rat DRG neurons to investigate neuroprotective mechanisms mdpi.comnih.gov.

Studies have shown that exposure to tunicamycin leads to a significant decrease in the viability of DRG neurons and induces apoptosis nih.gov. This is accompanied by an increase in oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS), and a decrease in the antioxidant glutathione (B108866) (GSH) nih.gov. The molecular mechanism of tunicamycin-induced apoptosis in DRG neurons involves the activation of ER stress-related molecules, including glucose-regulated protein 78 (GRP78), C/EBP-homologous protein (CHOP), and caspase-12 mdpi.comnih.gov. These models are valuable for screening potential neuroprotective compounds that can mitigate ER stress-induced neuronal death mdpi.comnih.gov. For example, compounds like wogonin (B1683318) and tauroursodeoxycholic acid (TUDCA) have been shown to protect DRG neurons from tunicamycin-induced ER stress and apoptosis mdpi.comnih.gov.

While direct in vivo studies using tunicamycin in animal models of Amyotrophic Lateral Sclerosis (ALS) are not extensively documented in the provided search results, its application in in vitro preclinical models has been significant. ER stress is a well-established pathogenic mechanism in ALS, a fatal neurodegenerative disease characterized by the progressive loss of motor neurons nih.govoup.com.

Tunicamycin is utilized as a pharmacological ER stressor in models using induced pluripotent stem cell (iPSC)-derived motor neurons from ALS patients nih.gov. This approach helps to exacerbate the underlying genetic sensitivities of these neurons to ER stress, thereby recapitulating aspects of ALS-associated degeneration in a controlled laboratory setting nih.gov. In these models, tunicamycin exposure has been shown to be preferentially toxic to the motor neuron population compared to other cell types in the culture nih.gov.

The induction of ER stress by tunicamycin in these cellular models leads to the activation of the UPR, including the upregulation of the pro-apoptotic transcription factor CHOP and the cleavage of caspase-3, ultimately leading to motor neuron apoptosis nih.gov. These iPSC-based models are instrumental for high-throughput screening of potential therapeutic compounds that can protect motor neurons from ER stress-induced death. For instance, inhibitors of MAP4K4, JNK, PKC, and BRAF have been identified as potential neuroprotective agents by their ability to rescue motor neurons from tunicamycin-induced toxicity nih.gov.

| Disease Model | Model System | Key Application of Tunicamycin | Observed Effects |

|---|---|---|---|

| Brain Development | Postnatal Mice | Induction of ER stress | Age-dependent UPR activation and region-specific apoptosis in the immature brain. nih.gov |

| Neurodegeneration | SH-SY5Y Neuronal Cells | Induction of ER stress | Activation of UPR pathways relevant to neurodegenerative diseases. mdpi.com |

| Peripheral Neuropathy | Rat Dorsal Root Ganglion (DRG) Neurons | Induction of ER stress and apoptosis | Decreased cell viability, increased oxidative stress, and activation of apoptotic pathways. mdpi.comnih.gov |

| Amyotrophic Lateral Sclerosis (ALS) | iPSC-derived Motor Neurons from ALS Patients | Pharmacological ER stressor | Recapitulation of ALS-associated degeneration and preferential motor neuron toxicity. nih.gov |

Liver Fibrosis Models

Liver fibrosis is the excessive accumulation of extracellular matrix proteins, which can lead to cirrhosis and liver failure. The activation of hepatic stellate cells (HSCs) is a central event in the development of liver fibrosis oup.combiorxiv.org. Inducing apoptosis in activated HSCs is a promising therapeutic strategy to reverse liver fibrosis oup.combiorxiv.org.

Tunicamycin has been identified as a novel ER stress inducer that can effectively trigger apoptosis in HSCs oup.combiorxiv.orgnih.gov. This makes it a valuable tool for creating in vitro models of liver fibrosis resolution.

Studies have demonstrated that tunicamycin induces apoptosis in HSCs through a pathway dependent on calpain-2 and intracellular calcium (Ca2+) oup.combiorxiv.orgnih.gov. The proposed mechanism involves tunicamycin-induced ER stress, which leads to an increase in the intracellular Ca2+ concentration. This, in turn, activates calpain-2. The activation of this pathway results in the upregulation of the ER stress protein GRP78 and the pro-apoptotic proteins caspase-12 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2 oup.combiorxiv.orgnih.gov. By elucidating this calpain-2/Ca2+-dependent ER stress pathway, tunicamycin has helped to identify potential therapeutic targets for the treatment of liver fibrosis oup.combiorxiv.orgnih.gov.

Other Preclinical Disease Models

Renal Disease Models (e.g., Renal Proximal Tubular Cells)

Tunicamycin is instrumental in modeling renal diseases by inducing ER stress in renal proximal tubular cells (RPTC), a key event in the pathogenesis of both acute and chronic kidney conditions. By blocking the initial step of N-linked glycosylation, tunicamycin causes an accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).

Studies using tunicamycin in RPTC have elucidated the molecular cascades that follow ER stress. A central observation is the activation of the PERK pathway, a primary arm of the UPR. This is characterized by the phosphorylation and activation of PERK and the eukaryotic initiation factor 2α (eIF2α). Following this, there is an induction of GRP78, an ER chaperone, and the pro-apoptotic factor CHOP. The induction of these markers of ER stress is consistently associated with apoptosis, or programmed cell death, in these renal cells.

Furthermore, research has revealed a regulatory role for the mammalian target of rapamycin (B549165) (mTOR) in tunicamycin-induced ER stress in RPTCs. The rapid activation of mTOR signaling contributes to the subsequent cell death, suggesting that mTOR inhibition could be a potential therapeutic strategy for ER stress-related renal diseases.

Another cellular response to tunicamycin-induced ER stress in renal tubular cells is autophagy, a process of cellular self-degradation. Studies have shown that ER stress inducers, including tunicamycin, lead to a significant increase in the autophagy marker LC3-II. This induction of autophagy is dependent on the activation of the ERK signaling pathway, a member of the MAPK family. This highlights a complex interplay between ER stress and autophagy in the context of kidney disease models.

The table below summarizes key findings from studies using tunicamycin to model renal disease in proximal tubular cells.

| Feature | Observation in Renal Proximal Tubular Cells | Implication in Renal Disease Models |

| ER Stress Induction | Accumulation of unfolded proteins in the endoplasmic reticulum. | Models a key pathological event in acute and chronic kidney diseases. |

| UPR Activation | Phosphorylation of PERK and eIF2α; induction of GRP78 and CHOP. | Elucidates the specific signaling pathways activated during renal cell stress. |

| Cellular Outcome | Increased apoptosis (programmed cell death). | Demonstrates a mechanism of renal cell loss in disease states. |

| mTOR Signaling | Rapid activation of mTOR pathway contributes to cell death. | Identifies a potential therapeutic target for mitigating ER stress-induced damage. |

| Autophagy | Induction of autophagy, marked by increased LC3-II, via the ERK pathway. | Reveals a cellular coping mechanism in response to ER stress. |

Viral Replication Studies (e.g., Coronaviruses)

The essential role of N-linked glycosylation in the lifecycle of many viruses makes tunicamycin a critical tool for virological research. By inhibiting this process, tunicamycin can effectively disrupt the proper folding, trafficking, and function of viral glycoproteins that are vital for viral assembly and infectivity.

In the context of coronaviruses, tunicamycin has been shown to have a significant impact on viral replication. The spike (S), membrane (M), and a subunit of the envelope (E2) proteins of many coronaviruses are glycoproteins that require N-linked glycosylation for their proper function. Research has demonstrated that in the presence of tunicamycin, the glycosylation of these key proteins is inhibited.

This inhibition has profound consequences for the virus. The lack of proper glycosylation of the S protein, which is crucial for viral entry into host cells, leads to the production of "spikeless" and non-infectious virions. By preventing the proper maturation of these essential glycoproteins, tunicamycin effectively hinders the assembly of new, functional virus particles.

These findings have led to the suggestion that tunicamycin and similar inhibitors of N-linked glycosylation could be explored as potential therapeutic agents against coronaviruses, including SARS-CoV-2. The mechanism of action targets a fundamental process required by the virus, making it a compelling area for further investigation.

The table below outlines the key findings of tunicamycin's effect on coronavirus replication.

| Viral Component | Effect of Tunicamycin | Consequence for Viral Replication |

| Spike (S) Glycoprotein (B1211001) | Inhibition of N-linked glycosylation. | Production of non-infectious, "spikeless" virions; impaired viral entry. |

| Membrane (M) Glycoprotein | Inhibition of N-linked glycosylation. | Disruption of proper virion assembly. |

| Envelope (E2) Glycoprotein | Inhibition of N-linked glycosylation. | Impaired viral maturation and assembly. |

| Overall Virion Production | Leads to the formation of non-infectious viral particles. | Significant reduction in viral infectivity. |

Biosynthetic Pathways and Microbial Production of Tunicamycins

Identification of Producer Organisms

The ability to produce tunicamycin (B1663573) is distributed among several species of actinomycetes, particularly within the genus Streptomyces. The original discovery of tunicamycin was from cultures of Streptomyces lysosuperificus. nih.gov Subsequent research has identified other strains and species as producers. Genome sequencing of known producers has been instrumental in confirming and identifying the genetic machinery required for biosynthesis. nih.govillinois.edunih.gov

Key identified producers of tunicamycin include:

Streptomyces lysosuperificus : The first identified source of tunicamycins. nih.gov

Streptomyces chartreusis : Strains of this species are also well-documented producers. nih.govox.ac.uk

Streptomyces clavuligerus : This species is known to harbor the tunicamycin biosynthetic gene cluster. nih.gov

Actinosynnema mirum : The genome of this bacterium also contains a gene cluster for tunicamycin-like antibiotics. nih.govresearchgate.net

| Producer Organism | Reference Strain(s) | Significance |

|---|---|---|

| Streptomyces lysosuperificus | ATCC 31396 | Original source of tunicamycin discovery. nih.gov |

| Streptomyces chartreusis | NRRL 12338, NRRL 3882 | Confirmed producer, genome sequenced to study biosynthesis. nih.govillinois.edunih.gov |

| Streptomyces clavuligerus | NRRL 3585 | Identified as containing the tunicamycin biosynthetic gene cluster. nih.gov |

| Actinosynnema mirum | DSM 43827 | Contains a gene cluster for potential biosynthesis of tunicamycin-like compounds. nih.govresearchgate.net |

Elucidation of Biosynthetic Gene Clusters

The genetic basis for tunicamycin production is encoded within a dedicated biosynthetic gene cluster (BGC). Through genome sequencing, heterologous expression, and gene disruption experiments, this cluster has been identified and characterized. nih.govresearchgate.netresearchgate.net

The tunicamycin BGC is minimally composed of a 12-gene operon, designated tunA-tunL . nih.govresearchgate.net Introduction of this gene cluster into a non-producing heterologous Streptomyces host was sufficient to induce the production of tunicamycin, confirming the role of these genes in its biosynthesis. nih.gov The organization of this operon is conserved among different producing species, and homologous gene clusters have been identified in other actinomycetes, suggesting a common pathway for this class of antibiotics. nih.govresearchgate.net

Functional Characterization of Key Biosynthetic Enzymes

Bioinformatic analysis and in vitro enzymatic assays have begun to unravel the specific functions of the proteins encoded by the tun gene cluster. The pathway involves a series of unique enzymatic transformations to construct the complex tunicamine (B1682046) core. nih.govnih.gov

The enzyme TunB is a putative radical S-adenosylmethionine (SAM) enzyme. nih.govresearchgate.net These enzymes are known to catalyze difficult biochemical reactions, often involving carbon-carbon bond formation through radical mechanisms. In the tunicamycin pathway, TunB is proposed to catalyze the key C-C bond formation that links a uridine-derived pentose precursor with a hexosamine-derived sugar, ultimately forming the 11-carbon backbone of tunicamine. researchgate.neth1.co This step is considered one of the most chemically challenging and unique transformations in the entire biosynthetic sequence. Gene disruption studies have shown that deleting the tunB gene abolishes tunicamycin production and leads to the accumulation of an early-stage intermediate, confirming its essential role in the pathway. ox.ac.uknih.govh1.coresearchgate.net

The biosynthesis begins with the modification of UDP-N-acetylglucosamine (UDP-GlcNAc), a common cellular precursor. nih.gov This process is initiated by two key enzymes, TunA and TunF.

TunA : This enzyme is a UDP-GlcNAc 5,6-dehydratase. ox.ac.ukresearchgate.net It acts on UDP-GlcNAc to form an unusual exo-glycal intermediate, UDP-6-deoxy-5,6-ene-GlcNAc. nih.govresearchgate.net This intermediate is a significant departure from typical deoxy-sugar biosynthetic pathways. h1.co

TunF : Following the action of TunA, the enzyme TunF functions as a 4''-epimerase. nih.govresearchgate.net It converts the UDP-6-deoxy-5,6-ene-GlcNAc intermediate into its C-4 epimer, UDP-6-deoxy-GalNAc-5,6-ene. researchgate.net In vitro studies have confirmed that the product of the TunA reaction is the preferred substrate for TunF, establishing the sequential order of these enzymatic steps. nih.govresearchgate.net

While the functions of the early-pathway enzymes are becoming clearer, the precise roles of other genes in the tun cluster are still under investigation.

TunM : This gene is predicted to encode a SAM-dependent methyltransferase. researchgate.net Its exact function remains unclear, but it has been speculated that it might act in concert with the radical SAM enzyme TunB, potentially assisting in the radical-mediated C-C bond formation. researchgate.net

TunL : The tunL gene is part of the essential tunA-tunL operon, but its specific catalytic function in the assembly of the tunicamine core or its subsequent modification has not yet been fully characterized. nih.govnih.govsecondarymetabolites.org

Proposed Metabolic Pathways and Novel Intermediates

Based on the characterization of the tun gene cluster and its associated enzymes, a novel biosynthetic pathway for tunicamycin has been proposed. nih.govnih.gov The pathway's central feature is the formation of the 11-carbon tunicamine sugar from two distinct carbohydrate precursors: a five-carbon unit derived from uridine and a six-carbon N-acetylamino-pyranose unit derived from UDP-GlcNAc. nih.gov

A key finding in the elucidation of this pathway was the discovery of unique exo-glycal intermediates . ox.ac.uknih.govh1.co The pathway is initiated by the TunA-catalyzed conversion of UDP-GlcNAc to UDP-6-deoxy-5,6-ene-GlcNAc. researchgate.netresearchgate.net This is then epimerized by TunF to UDP-6-deoxy-GalNAc-5,6-ene. researchgate.net These unprecedented biological intermediates are then believed to be coupled with a uridine-derived radical, a reaction catalyzed by the radical SAM enzyme TunB, to forge the 11-carbon chain of tunicamine. h1.co This proposed mechanism, utilizing an enol ether motif for C-C bond formation, represents a previously unobserved strategy in natural product biosynthesis. ox.ac.uknih.gov

| Gene Product | Enzyme Class | Proposed Function in Tunicamycin Biosynthesis |

|---|---|---|

| TunA | UDP-GlcNAc 5,6-dehydratase | Catalyzes the initial conversion of UDP-GlcNAc to the exo-glycal intermediate UDP-6-deoxy-5,6-ene-GlcNAc. ox.ac.ukresearchgate.net |

| TunB | Radical SAM Enzyme | Proposed to catalyze the key C-C bond formation between the hexosamine- and uridine-derived precursors. nih.govresearchgate.neth1.co |

| TunF | Epimerase | Acts on the product of TunA, converting UDP-6-deoxy-5,6-ene-GlcNAc to UDP-6-deoxy-GalNAc-5,6-ene. nih.govresearchgate.net |

| TunM | SAM-dependent methyltransferase (putative) | Role is unclear; may partner with TunB in the radical-mediated reaction. researchgate.net |

| TunL | Unknown | Essential for biosynthesis, but specific function has not been determined. nih.govnih.gov |

Formation of the Undecodialdose Skeleton (Tunicamine Core)

The formation of the distinctive 11-carbon tunicamine skeleton is a central and unusual feature of tunicamycin biosynthesis. nih.govh1.co This process deviates significantly from typical sugar biosynthetic pathways. h1.co The construction of this core is proposed to involve the coupling of a hexose (B10828440) and a pentose derivative. h1.co The initial steps are catalyzed by enzymes encoded within the tun gene cluster, which has been identified and characterized in Streptomyces chartreusis. nih.govnih.gov

The biosynthesis begins with UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.net The enzyme TunA, a dehydratase, acts first on UDP-GlcNAc to form an exo-glycal enol ether intermediate. researchgate.net Subsequently, the enzyme TunF, an epimerase, converts this glucose-derived intermediate into a galactose form. researchgate.netnih.gov A key step in the formation of the 11-carbon chain is a proposed novel C-C bond formation that exploits the enol ether motif of the exo-glycal intermediate. h1.coresearchgate.net This reaction is catalyzed by a putative radical S-adenosylmethionine (SAM) enzyme, TunB, which is thought to be responsible for the unique carbon-carbon bond formation. researchgate.netnih.gov This series of reactions ultimately creates the undecodialdose (11-carbon) skeleton that defines the tunicamine core. h1.co

Utilization of Exo-Glycal Intermediates

A remarkable feature of the tunicamycin biosynthetic pathway is the involvement of unique exo-glycal intermediates. h1.conih.gov These intermediates had not been previously observed in biological systems. h1.coresearchgate.net Their discovery has provided significant insight into the construction of the tunicamine core. researchgate.net

The pathway is initiated by the enzyme TunA, which catalyzes a dehydration reaction on UDP-GlcNAc to form UDP-6-deoxy-GlcNAc-5,6-ene. researchgate.net This product is then acted upon by the epimerase TunF, which epimerizes the C-4" position to yield UDP-6-deoxy-GalNAc-5,6-ene. researchgate.net Studies have shown that UDP-6-deoxy-GlcNAc-5,6-ene is the preferred substrate for TunF. researchgate.net In experiments where the tunB gene was deleted in Streptomyces strains, the biosynthetic pathway stalled, leading to the accumulation of the exo-glycal product. h1.conih.gov This finding confirmed the role of these exo-glycal species as key intermediates and helped to delineate the sequence of events in the early stages of the pathway. h1.conih.gov The enol ether motif within these intermediates is crucial for the subsequent radical SAM-catalyzed C-C coupling reaction that extends the sugar to form the 11-carbon chain. h1.coresearchgate.net

Fatty Acyl Side Chain Incorporation

The final step in the biosynthesis of the various tunicamycin homologues is the attachment of a fatty acyl side chain. Tunicamycins are typically produced as a mixture of congeners that differ in the length and branching of this side chain. researchgate.net The incorporation of the fatty acid is managed by enzymes encoded within the tun gene cluster.

The proposed mechanism involves the activity of the TunC protein, which functions as an N-acyltransferase. rsc.org This enzyme is responsible for installing the variable fatty acyl moieties onto the tunicamine core, leading to the production of the full range of tunicamycin homologues. rsc.org The variability of the fatty acid chain (iso-, anteiso-, or unbranched) contributes to the diversity of the tunicamycin compounds produced by a single strain. researchgate.net

Genetic Engineering and Combinatorial Biosynthesis for Analog Generation

The identification and characterization of the tunicamycin biosynthetic gene cluster have opened avenues for genetic engineering and combinatorial biosynthesis to create novel analogs. nih.govrsc.org The goal of these efforts is to generate variants with potentially improved selectivity or enhanced bioactivity. researchgate.netnih.gov By manipulating the genes within the tun cluster, researchers can alter the final structure of the tunicamycin molecule.

Combinatorial biosynthesis strategies provide a framework for producing "new-designer" tunicamycin analogs. nih.govnih.gov This can be achieved by inactivating or modifying specific tun genes or by introducing genes from other biosynthetic pathways. For example, modifying the enzymes responsible for fatty acid incorporation could lead to the production of tunicamycins with novel side chains. The comprehensive understanding of the biosynthetic machinery provides an "unusual toolbox" for creating these variants, which could lead to a better understanding of their mode of action and facilitate the development of inhibitors that can more specifically target different carbohydrate-processing enzymes. rsc.orgrsc.org

Heterologous Expression Systems for Tunicamycin Production

Heterologous expression, which involves transferring the biosynthetic gene cluster from the native producer into a more tractable host organism, is a powerful tool for studying and producing natural products like tunicamycin. rsc.org The entire tunicamycin biosynthetic gene cluster from S. chartreusis has been successfully cloned and expressed in Streptomyces coelicolor, a well-characterized and genetically amenable host. nih.govrsc.org

This heterologous expression confirmed the function of the cloned gene cluster and demonstrated that it contains all the necessary genetic information for tunicamycin production. nih.govnih.gov In-frame deletion analysis within this heterologous system revealed that a minimal set of just six genes (tunABCDEH) is essential for producing the antibiotic. nih.govnih.gov Five other genes (tunFGKLN), which have counterparts in primary metabolism, were found to be non-essential but likely contribute to the efficient production of the antibiotic. nih.govnih.gov The successful heterologous expression not only facilitates the study of the biosynthetic pathway but also provides a platform for engineering the pathway to produce novel analogs and potentially improve production yields. rsc.org

Regulatory Mechanisms of Tunicamycin Biosynthesis in Producer Strains

The production of tunicamycin in its native strains is a tightly regulated process. Transcriptional analysis of the tun gene cluster in S. chartreusis revealed that the 14 genes (tunA to tunN) are likely transcribed as a single large operon. nih.govnih.gov This operon is controlled by two distinct promoters, designated tunp1 and tunp2. nih.govnih.gov The organization of the genes, with a high degree of apparent translational coupling, suggests that the corresponding proteins may be produced in near stoichiometric amounts, possibly forming a large multifunctional enzyme complex. nih.gov

In addition to the operon structure, specific regulatory proteins also control the expression of the tun genes. In Streptomyces clavuligerus, the pleiotropic regulator AdpA has been shown to exert negative regulatory control over tunicamycin biosynthesis. researchgate.netresearchgate.net Electrophoretic mobility shift assays have demonstrated that AdpA directly binds to the promoter region of the tunA gene, the first gene in the operon. researchgate.net Deletion of the adpA gene in S. clavuligerus led to a significant upregulation of the genes involved in the early steps of tunicamycin biosynthesis, confirming AdpA's role as a repressor of the pathway. researchgate.netresearchgate.net

Structural Activity Relationship Sar Studies and Analog Development of Tunicamycin Iii

Analysis of Natural Tunicamycin (B1663573) Homologues and Their Differential Activities

Tunicamycin is not a single compound but a mixture of at least ten homologous antibiotics. nih.gov These natural variants have been separated and analyzed to understand how subtle structural differences affect their biological functions. nih.govnih.gov All tested homologues demonstrate the ability to inhibit the initial step of N-linked glycosylation by blocking the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to a lipid carrier. nih.govnih.govelsevierpure.com However, these homologues exhibit significant differences in their potency for inhibiting protein glycosylation and in their secondary effects, such as the inhibition of protein synthesis. nih.govnih.gov For instance, while one major homolog can inhibit protein synthesis by 50% when glycosylation is fully blocked, another has a negligible effect on protein synthesis. nih.gov This demonstrates that distinct biological activities can be discriminated among the natural tunicamycin homologues. nih.gov

Influence of N-Acyl Chain Variations on Biological Activity

The primary structural difference among natural tunicamycin homologues lies in the length and branching of their fatty acyl side chain. researchgate.netresearchgate.net SAR studies have revealed that this N-acyl chain is a critical determinant of the molecule's biological activity. elsevierpure.comrupress.org The length of this lipid chain can vary, and it can feature different terminal branching patterns, such as iso- and anteiso-forms. researchgate.net

Research has shown a direct correlation between the fatty acyl chain length and specific inhibitory activities. For example, the ability of different tunicamycin homologues to induce growth cone collapse in neurons varies systematically with the length of the fatty acyl side-chain. rupress.orgnih.gov Homologues with fatty acyl chains shorter than palmitic acid (16 carbons) are poor inhibitors of this neurological function, even though they remain potent inhibitors of glycosylation. rupress.orgnih.gov This suggests that the N-acyl chain can modulate different biological effects independently. Furthermore, while the structure of the fatty acid side chain appears to be less critical for the inhibition of protein glycosylation, it is important for the inhibition of protein synthesis, an activity observed in only a few homologues. researchgate.net Longer and more flexible alkyl chains have been found to favor MraY inhibitory activity. researchgate.net

| Tunicamycin Homologue Characteristic | Observed Biological Effect |

| Varying N-Acyl Chain Lengths | All major homologues inhibit protein glycosylation, but at different concentrations. nih.gov |

| Specific N-Acyl Structures | Some homologues inhibit protein synthesis by up to 50%, while others have negligible effects. nih.gov |

| N-Acyl Chains < 16 Carbons | Potent inhibitors of glycosylation but poor inhibitors of neuronal growth cone function. rupress.org |

| Longer, Flexible N-Acyl Chains | Favorable for bacterial MraY inhibitory activity. researchgate.net |

Rational Design and Chemical Synthesis of Tunicamycin Analogs

The significant challenge in developing tunicamycin as an antibiotic is its off-target inhibition of the human enzyme GPT, which leads to cytotoxicity. nih.govresearchgate.net This has driven the rational design and chemical synthesis of tunicamycin analogs aimed at achieving selective inhibition of the bacterial target MraY. nih.govtandfonline.comchemistryviews.org

Strategies for Selective Target Inhibition (e.g., MraY vs. GPT)

Structural analyses of MraY and GPT in complex with tunicamycin have revealed key differences in their active sites that can be exploited for selective drug design. nih.govacs.org Although the enzymes are homologous, the binding pocket for tunicamycin in human GPT is more enclosed and tightly packed compared to the more solvent-exposed groove in bacterial MraY. nih.govresearchgate.net

Specifically, loops in the GPT structure (Loop A and Loop E) almost completely enclose the uracil (B121893) and GlcNAc moieties of tunicamycin, respectively. nih.govresearchgate.net In MraY, these same regions are more open and the binding site is more surface-exposed. nih.govresearchgate.net This difference in solvent accessibility has been a primary focus for designing MraY-selective analogs. nih.gov By introducing modifications that create steric hindrance in the confined GPT pocket but can be accommodated by the more open MraY site, selectivity can be achieved. tandfonline.com Series of "lipid-altered" tunicamycin derivatives have been designed that engage MraY and show potent antibiotic activity while avoiding cytotoxicity in eukaryotic cells. nih.gov

Modification of Specific Moieties (e.g., GlcNAc to MurNAc sugar)

A highly successful strategy for achieving selectivity has been the modification of the N-acetylglucosamine (GlcNAc) sugar moiety of tunicamycin. nih.gov The rationale for this approach is twofold: 1) the natural substrate for the bacterial target MraY contains a MurNAc (N-acetylmuramic acid) moiety, and 2) the binding pocket of human GPT is too constricted to accommodate the bulkier MurNAc group. nih.gov

Chemical synthesis was used to create a tunicamycin analog where the GlcNAc was replaced with a MurNAc amide. researchgate.nettandfonline.com Biological evaluation of this analog revealed a dramatic increase in selectivity. This simple modification resulted in over a 1000-fold decrease in the inhibition of human GPT, while the inhibitory activity against bacterial MraY remained comparable to the parent tunicamycin compound. nih.govnih.gov This demonstrated that MraY-selective inhibitors can be successfully developed based on this principle. nih.gov

| Compound | Target Enzyme | IC50 Value | Fold Change in Inhibition (vs. Tunicamycin) |

| Tunicamycin | hGPT | ~9 nM | - |

| Tunicamycin-MurNAc | hGPT | ~15 µM | ~1667-fold decrease |

| Tunicamycin | MraY | ~450 nM | - |

| Tunicamycin-MurNAc | MraY | ~640 nM | ~1.4-fold decrease |

Creation of Graduated Inhibitors for Controlled Pathway Modulation

Beyond creating highly selective inhibitors, the tunicamycin scaffold has been used to develop a panel of "graduated inhibitors" capable of controlled pathway modulation. nih.gov This approach uses structure-based design to systematically alter lipid substituents on the tunicamycin molecule. By modifying these lipid groups, it is possible to create a series of analogs that modulate the binding to the target enzyme (DPAGT1, the gene for GPT) to varying degrees, resulting in a graduated level of inhibition. nih.gov

This fine-tuning of inhibitory potency allows for precise control over downstream cellular processes, such as the endoplasmic reticulum (ER) stress response. nih.gov Studies using these graduated inhibitors have shown that only the most potent inhibition of the N-glycosylation pathway generates a significant ER stress response. This suggests that even a low level of biosynthetic flux is sufficient to prevent this stress response, and it provides a tool to decouple protein glycosylation from the subsequent apoptotic response. nih.gov

Mechanistic Insights from Structure-Function Studies

Structure-function studies, particularly the elucidation of crystal structures of both MraY and GPT in complex with tunicamycin, have provided profound mechanistic insights into its mode of action. nih.govresearchgate.netnih.gov Tunicamycin's inhibitory power comes from its structural mimicry of the natural substrates of these enzymes. nih.gov Its molecular structure is highly similar to the shape of the two substrates, UDP-GlcNAc (for GPT) or UDP-MurNAc-pentapeptide (for MraY) and the lipid carrier, dolichol phosphate (DolP) or undecaprenyl phosphate (C55-P). nih.gov This allows it to bind competitively to the active site. nih.gov

The key to developing selective inhibitors lies in understanding the subtle but critical differences in how MraY and GPT bind to tunicamycin. nih.gov In GPT, the binding pocket is narrow and deep, with specific loops that close over the inhibitor, creating a tight fit that strictly recognizes the GlcNAc moiety. researchgate.net In contrast, MraY has a wider, shallower, and more solvent-accessible pocket, particularly around the sugar moiety. nih.govresearchgate.net This structural difference explains why replacing GlcNAc with the bulkier MurNAc disrupts binding to GPT but not to MraY. nih.govtandfonline.com These mechanistic insights derived from structure-function studies are crucial for the ongoing rational design of new, non-toxic antibiotics that target bacterial cell wall synthesis. nih.govacs.org

Advanced Research Methodologies and Future Directions in Tunicamycin Iii Research

Genomic and Proteomic Approaches in Tunicamycin (B1663573) Research

Genomic and proteomic studies have been instrumental in elucidating the widespread cellular impact of tunicamycin-induced endoplasmic reticulum (ER) stress. These high-throughput methods allow for a global view of the changes in gene and protein expression, providing a comprehensive landscape of the cellular response to the inhibition of N-linked glycosylation.

Genome-wide analyses, often employing techniques like RNA-sequencing, have revealed significant alterations in the transcript levels of numerous genes in response to tunicamycin treatment. For instance, a study on neonatal rat cardiomyocytes identified hundreds of genes whose expression was significantly changed over a 24-hour period of tunicamycin exposure nih.gov. This includes the upregulation of key players in the unfolded protein response (UPR), a primary consequence of ER stress. nih.gov

Key UPR Genes Upregulated by Tunicamycin:

Hspa5 (GRP78/BiP)

Hsp90b1 (GRP94)

Calr (Calreticulin)

Ddit3 (CHOP)

Atf4

Proteomic analyses, utilizing mass spectrometry-based techniques, complement genomic data by providing a direct measure of protein abundance and post-translational modifications. Quantitative proteomics in Chinese hamster ovary (CHO) cells treated with tunicamycin revealed significant changes in proteins associated with the UPR and protein folding mechanisms nih.gov. Interestingly, some studies have shown a downregulation of certain ER stress markers like Hspa5/Bip and Pdia4 under specific conditions, suggesting a nuanced and context-dependent cellular response nih.gov. In yeast, a systematic investigation at the proteome and N-glycoproteome level quantified thousands of proteins, showing that a significant portion were downregulated after tunicamycin treatment, particularly those related to glycan metabolism and glycolysis researchgate.net.

Whole genome microarray analysis in prostate cancer cells treated with tunicamycin identified endothelial nitric oxide synthase (eNOS) as a significantly upregulated gene, which was found to trigger a cascade leading to apoptosis nih.govmdpi.com. These findings highlight the power of genomics and proteomics to uncover novel pathways affected by tunicamycin.

| Methodology | Key Findings in Tunicamycin Research | Example Organism/Cell Line | Reference |

|---|---|---|---|

| RNA-Sequencing | Time-dependent changes in the expression of hundreds of genes, including significant upregulation of UPR-related genes. | Neonatal Rat Cardiomyocytes | nih.gov |

| Quantitative Proteomics (Mass Spectrometry) | Alterations in protein clusters associated with the UPR and protein folding. Downregulation of some ER stress markers under certain conditions. | Chinese Hamster Ovary (CHO) Cells | nih.gov |

| Proteome and N-glycoproteome Analysis | Widespread downregulation of proteins related to glycan metabolism and glycolysis. Comprehensive quantification of changes in protein glycosylation. | Yeast | researchgate.net |

| Whole Genome Microarray | Identification of eNOS as a key upregulated gene leading to apoptosis in response to sustained ER stress. | Prostate Cancer Cells (PC-3) | nih.govmdpi.com |

Advanced Imaging and Microscopy Techniques for Cellular Studies

Advanced imaging techniques are crucial for visualizing the subcellular effects of tunicamycin III in real-time and with high resolution. These methods provide spatial and temporal information that is often lost in population-based genomic or proteomic analyses.

Confocal Raman imaging has been used to study the biochemical changes in individual endothelial cells treated with tunicamycin rsc.org. This label-free technique revealed that tunicamycin accumulates within the ER area and leads to a decrease in the phospholipid content, with sphingomyelin being the most affected lipid rsc.org.

Confocal laser scanning microscopy is frequently employed to observe specific cellular events triggered by tunicamycin. For example, it has been used to visualize the formation of autophagic puncta in cells expressing LC3-GFP, a marker for autophagy, demonstrating the induction of this process by tunicamycin nih.gov. Immunofluorescence analysis coupled with confocal microscopy allows for the localization and quantification of specific proteins involved in the ER stress response. Following tunicamycin treatment, an increase in the expression of ER stress markers like BIP, Ero1-Lα, and calnexin has been visualized in head and neck cancer cells nih.gov. Live-cell imaging with genetically encoded biosensors, such as roGFP1-iEER, enables the real-time monitoring of dynamic changes in the redox state of the ER in response to tunicamycin researchgate.net.

These advanced imaging approaches provide a detailed picture of the cellular turmoil caused by this compound, from alterations in organelle composition to the dynamic redistribution of key signaling proteins.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations offer powerful in silico tools to investigate the interactions of this compound with its protein targets at an atomic level. These methods can predict binding affinities, identify key interacting residues, and elucidate the conformational changes that lead to inhibition.

A notable study focused on Tunicamycin C, a close homolog of this compound, utilized inverse docking and MD simulations to identify potential protein targets in colorectal cancer nih.govnih.gov. This approach successfully identified thymidine (B127349) kinase 1 (TK1) and cAMP-dependent protein kinase catalytic subunit alpha (PKAc) as potential targets nih.govnih.gov. Subsequent MD simulations revealed that the binding of Tunicamycin C induced conformational changes in these proteins, suggesting a mechanism for their inhibition nih.govnih.gov. The simulations showed that Tunicamycin C remained tightly bound to PKAc throughout the 250 ns simulation time nih.gov.

These computational studies are complemented by thermodynamic binding free energy calculations to evaluate the strength and stability of the ligand-protein interactions nih.gov. Such analyses can guide the rational design of tunicamycin analogs with improved specificity and potency. Molecular dynamics simulations have also been used to explore the flexibility of the binding pocket in target enzymes, such as the bacterial enzyme MraY, and how different tunicamycin homologs with varying fatty acyl chain lengths interact with key residues like phenylalanine researchgate.net.

| Computational Method | Application in Tunicamycin Research | Key Insights | Reference |

|---|---|---|---|

| Inverse Docking | Identification of potential protein targets for Tunicamycin C. | Predicted TK1 and PKAc as targets in colorectal cancer. | nih.gov |

| Molecular Dynamics (MD) Simulations | Investigating the binding of Tunicamycin C to TK1 and PKAc. | Revealed conformational perturbations in target proteins upon binding and stable interaction with PKAc. | nih.govnih.gov |

| MD Simulations | Examining the interaction of different tunicamycin homologs with the bacterial enzyme MraY. | Demonstrated the flexibility of the binding pocket and the importance of specific residues in accommodating different fatty acyl chains. | researchgate.net |

| Thermodynamic Binding Free Energy Calculations | Evaluating the strength and stability of Tunicamycin C binding to its targets. | Complemented docking and MD studies to confirm binding affinity. | nih.gov |

Development of Novel High-Throughput Screening Assays for Tunicamycin Activity

High-throughput screening (HTS) is essential for discovering new compounds that modulate glycosylation pathways and for identifying genes that influence sensitivity to drugs like tunicamycin. The development of efficient and reliable HTS assays is a key area of research.

Traditional tunicamycin sensitivity assays are often laborious and time-consuming. An improved HTS assay for tunicamycin sensitivity in Arabidopsis seedlings has been developed using a liquid medium format nih.govnih.gov. This method avoids the mechanical stress of transferring seedlings on solid agar (B569324) plates and allows for quantitative measurements of fresh weight and chlorophyll (B73375) content as indicators of plant health nih.govnih.gov. This assay is adaptable for screening large numbers of genetic mutants to identify components of the UPR pathway nih.gov.

In the context of drug discovery, HTS assays are designed to screen large chemical libraries for inhibitors of N-linked glycosylation uu.nl. These assays often utilize cell lines engineered with reporter systems, such as a luciferase that is secreted and glycosylated, to provide a readout of glycosylation inhibition uu.nl. Such cell-based screens have been successful in identifying novel small molecules that inhibit different steps in the glycosylation pathway.

The development of these HTS assays accelerates research by enabling the rapid testing of thousands of compounds or genetic variants, facilitating the discovery of new therapeutic agents and a deeper understanding of the cellular pathways that respond to glycosylation inhibitors like this compound.

Integration of Multi-omics Data for Comprehensive Pathway Analysis

To gain a holistic understanding of the cellular response to this compound, researchers are increasingly turning to the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach allows for a more comprehensive analysis of the interconnected pathways affected by the inhibition of glycosylation frontiersin.org.

By combining data from different molecular levels, researchers can build more accurate models of the cellular response to ER stress. For example, integrating transcriptomic and proteomic data can reveal post-transcriptional regulation and discrepancies between mRNA and protein levels, providing a more nuanced view of gene expression changes elifesciences.org. The addition of metabolomic data can further elucidate the metabolic reprogramming that occurs in response to tunicamycin treatment.

Pathway enrichment analysis of multi-omics data can identify key signaling networks that are perturbed nih.gov. This approach has the potential to uncover novel connections between glycosylation, ER stress, and other cellular processes like autophagy and apoptosis. The ultimate goal of multi-omics integration is to construct a comprehensive map of the cellular response to this compound, which can lead to the identification of novel drug targets and biomarkers of treatment response researchgate.netnih.gov.

Prospects for Designing Highly Selective and Potent Glycosylation Modulators

A major goal in the field is to leverage the knowledge gained from studying this compound to design novel glycosylation modulators with improved selectivity and potency. While tunicamycin is a powerful research tool, its therapeutic potential is limited by its toxicity to normal cells mdpi.com.

Structure-based drug design is a promising approach for developing more selective inhibitors nih.gov. By understanding the three-dimensional structure of tunicamycin bound to its target enzymes, such as GlcNAc-1-P-transferase (GPT), researchers can design new molecules that specifically interact with the active site nih.gov. The structural differences between the eukaryotic GPT and its bacterial homolog, MraY, can be exploited to create tunicamycin analogs that are selective for bacterial enzymes, potentially leading to new antibiotics researchgate.net.

Chemical modifications to the tunicamycin scaffold have already shown promise in altering its selectivity. For example, modifications to the fatty acyl chain and the uracil (B121893) moiety have been shown to reduce toxicity in eukaryotes while maintaining antibacterial activity researchgate.net. The continued exploration of the structure-activity relationships of tunicamycin homologs will be crucial for the development of next-generation glycosylation modulators for a variety of therapeutic applications, from antibacterial agents to novel cancer therapies.

Q & A

Q. What is the primary mechanism of Tunicamycin III in inducing endoplasmic reticulum (ER) stress, and how does this differ from other tunicamycin variants?